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Compound of Interest

Compound Name: H-Asp(OtBu)-OMe.HCl

Cat. No.: B555412 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Aspartic acid β-tert-butyl ester α-methyl

ester hydrochloride, commonly abbreviated as H-Asp(OtBu)-OMe.HCl. It is a widely used

derivative of L-aspartic acid in synthetic peptide chemistry. The strategic placement of

protecting groups—a tert-butyl (OtBu) ester on the side-chain carboxyl group and a methyl

ester (OMe) on the α-carboxyl group—makes it a valuable building block for the synthesis of

complex peptides and peptidomimetics.

Chemical Structure and Properties
H-Asp(OtBu)-OMe.HCl is the hydrochloride salt of an aspartic acid derivative where the two

carboxylic acid functional groups are orthogonally protected. The tert-butyl ester is labile to

strong acids (e.g., trifluoroacetic acid), while the methyl ester is typically removed by

saponification. The free primary amine, present as a hydrochloride salt, serves as a nucleophile

for peptide bond formation.

Chemical Structure:

Physicochemical and Quantitative Data
The key properties of H-Asp(OtBu)-OMe.HCl are summarized in the table below, providing

essential data for experimental design and execution.
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Property Value Citations

CAS Number 2673-19-0 [1]

Molecular Formula C₉H₁₈ClNO₄ [1]

Molecular Weight 239.70 g/mol [1]

IUPAC Name

4-O-tert-butyl 1-O-methyl

(2S)-2-

aminobutanedioate;hydrochlori

de

[2]

Canonical SMILES
COC(=O)--INVALID-LINK--

CC(=O)OC(C)(C)C.Cl
[2]

Appearance White to off-white solid powder

Melting Point 167-175 °C (decomposes)

Solubility

Soluble in DMSO,

Dichloromethane, Chloroform,

Ethyl Acetate

Storage
2-8°C, sealed, away from

moisture

Role in Peptide Synthesis
H-Asp(OtBu)-OMe.HCl is primarily utilized in solution-phase peptide synthesis (SPPSy). In this

methodology, peptide chains are elongated in a homogenous solution. The free α-amino group

of H-Asp(OtBu)-OMe.HCl allows it to act as the C-terminal starting residue, to which an N-

terminally protected amino acid is coupled.

It is less commonly used as a starting material in solid-phase peptide synthesis (SPPS)

because the α-amino group is not protected. However, the corresponding N-protected

derivative, such as Fmoc-Asp(OtBu)-OMe, is a staple in SPPS workflows. The principles of

SPPS are crucial for understanding the context in which such protected amino acids are used.

Experimental Protocols
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The following protocols provide detailed methodologies for typical applications involving

protected aspartic acid derivatives.

This protocol details the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH)

to H-Asp(OtBu)-OMe.HCl to form a dipeptide. This is a foundational step in solution-phase

synthesis.

Materials:

H-Asp(OtBu)-OMe.HCl

Fmoc-Ala-OH (or another N-protected amino acid)

1-Hydroxybenzotriazole (HOBt)

N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

Anhydrous MgSO₄ or Na₂SO₄

Silica gel for column chromatography

Procedure:

Neutralization: Dissolve H-Asp(OtBu)-OMe.HCl (1.2 equivalents) in anhydrous DCM. Add

DIPEA (1.2 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room

temperature to obtain the free amine.

Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1

equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

Add DCC (1.1 equivalents) to the Fmoc-Ala-OH solution. A white precipitate of

dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.
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Coupling: Filter the DCU precipitate and add the filtrate (containing the activated Fmoc-Ala-

OBt ester) to the neutralized H-Asp(OtBu)-OMe solution from step 1.

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction

progress by Thin-Layer Chromatography (TLC).

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the

organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purification: Purify the crude dipeptide product by silica gel column chromatography to yield

the pure Fmoc-Ala-Asp(OtBu)-OMe.

While H-Asp(OtBu)-OMe.HCl itself is not the direct input for chain elongation in SPPS, its N-

protected counterpart, Fmoc-Asp(OtBu)-OH, is. The following protocol and diagram describe

the general Fmoc-based SPPS cycle, which is the context for using such derivatives.

Materials:

Rink Amide or Wang resin (solid support)

Fmoc-protected amino acids (e.g., Fmoc-Asp(OtBu)-OH)

Coupling reagents: HBTU, HATU, or DIC/HOBt

Base: DIPEA

Deprotection solution: 20% piperidine in DMF

Solvents: DMF, DCM

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane

(TIS)

Procedure:
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Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5

minutes. Drain. Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15

minutes to ensure complete removal of the Fmoc group.

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7

times) to remove all traces of piperidine.

Amino Acid Coupling:

In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin

loading) by dissolving it with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base

(DIPEA, 6 equivalents) in DMF.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-4 hours at room temperature.

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines,

indicating a complete coupling reaction. A yellow result is negative; a dark blue result is

positive, indicating incomplete coupling.

Chain Elongation: Repeat steps 2-6 for each amino acid in the desired peptide sequence.

Final Cleavage & Deprotection: After the final amino acid is coupled and its Fmoc group

removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-3

hours to cleave the peptide from the resin and remove acid-labile side-chain protecting

groups (like OtBu).

Precipitation & Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to

form a pellet, and purify by reverse-phase HPLC.

Visualized Workflows

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagrams, generated using DOT language, illustrate the key chemical processes

involving protected amino acids.

Solution-Phase Dipeptide Synthesis

Fmoc-AA-OH
(e.g., Fmoc-Ala-OH)

Activated Ester:
Fmoc-AA-OBt

Activation

H-Asp(OtBu)-OMe·HCl

Free Amine:
H₂N-Asp(OtBu)-OMe

Neutralization

DIPEADCC / HOBt

Protected Dipeptide:
Fmoc-AA-Asp(OtBu)-OMe

Coupling

Click to download full resolution via product page

Caption: Logical workflow for a solution-phase coupling reaction.
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General Solid-Phase Peptide Synthesis (SPPS) Cycle

Start:
Fmoc-AA-Resin

1. Fmoc Deprotection
(20% Piperidine/DMF)

2. DMF Wash

3. Coupling
(Fmoc-AA-OH, Activator, Base)

4. DMF Wash

Elongated Peptide:
Fmoc-AA-AA-Resin

Cycle Complete

Repeat for next AA

Final Cleavage from Resin
(TFA Cocktail)

After final cycle

Click to download full resolution via product page

Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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